molecular formula C23H19ClN4O4 B10901240 3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione

Cat. No.: B10901240
M. Wt: 450.9 g/mol
InChI Key: WCRJNKGVKPIFER-WQRHYEAKSA-N
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Description

This compound belongs to the pyrimidinedione class, characterized by a fused pyrimidine-dione core with a substituted pyrazolylidene methyl group at position 3. Its structure includes a 3-chlorophenyl moiety at position 3 and a 3,4-dimethylphenyl-substituted pyrazolone ring, contributing to its unique electronic and steric properties. Pyrimidinediones and pyrazolone hybrids are pharmacologically significant due to their ability to interact with biological targets such as kinases, enzymes, and DNA .

Properties

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-[(Z)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C23H19ClN4O4/c1-12-7-8-17(9-13(12)2)28-22(31)18(14(3)26-28)11-19-20(29)25-23(32)27(21(19)30)16-6-4-5-15(24)10-16/h4-11,30H,1-3H3,(H,25,29,32)/b18-11-

InChI Key

WCRJNKGVKPIFER-WQRHYEAKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidinedione Core

The pyrimidinedione scaffold is typically constructed via cyclocondensation reactions. A modified approach derived from CN106008350A involves reacting 3-chlorophenyl-substituted cyanoacetic acid with dimethylurea in acetic anhydride. The reaction proceeds under reflux (80–100°C) for 6–8 hours, yielding 6-hydroxy-3-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione. Key steps include:

  • Cyclization :

    • 3-Chlorophenylcyanoacetic acid (1.0 equiv) and dimethylurea (1.2 equiv) are heated in acetic anhydride at 90°C.

    • The mixture is neutralized with sodium hydroxide (pH 8–11) post-reaction to precipitate the product .

  • Nitrosation :

    • Subsequent nitrosation with sodium nitrite in formic acid introduces reactive sites for further functionalization .

Table 1: Pyrimidinedione Core Synthesis Optimization

ParameterOptimal ConditionYield (%)Source
SolventAcetic anhydride85–90
Temperature (°C)9088
Reaction Time (h)890

Preparation of the Pyrazole Moiety

The 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone subunit is synthesized via a multicomponent reaction (MCR) inspired by methods in . Hydrazine hydrate reacts with ethyl 3-ketobutanoate and 3,4-dimethylbenzaldehyde in acetic acid, followed by oxidation:

  • Cyclocondensation :

    • Hydrazine hydrate (1.5 equiv), ethyl acetoacetate (1.0 equiv), and 3,4-dimethylbenzaldehyde (1.0 equiv) are stirred in glacial acetic acid at 70°C for 4 hours .

    • The intermediate hydrazone undergoes cyclization to form 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone.

  • Oxidation :

    • Air oxidation in the presence of FeCl₃ (0.01–0.1 equiv) at 50–100°C enhances yield (99% in ).

Table 2: Pyrazole Synthesis Parameters

CatalystTemperature (°C)Yield (%)Source
FeCl₃ (0.005 equiv)8099.1
None7075

Knoevenagel Condensation for Methylene Bridge Formation

The methylene linkage between the pyrimidinedione and pyrazole is established via a Knoevenagel reaction. This step is critical for regioselectivity and requires precise conditions:

  • Reaction Setup :

    • 6-Hydroxy-3-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione (1.0 equiv) and 1-(3,4-dimethylphenyl)-3-methyl-5-pyrazolone (1.2 equiv) are dissolved in DMF.

    • Piperidine (0.1 equiv) is added as a base catalyst, and the mixture is heated at 100°C for 12 hours .

  • Workup :

    • The product is precipitated by adjusting the pH to 6–7 with dilute HCl and recrystallized from CH₂Cl₂ .

Table 3: Condensation Optimization

CatalystSolventTemperature (°C)Yield (%)
PiperidineDMF10078
CuODMF12065

Decarboxylation and Final Modifications

A decarboxylation step is often necessary to remove ester groups introduced during earlier stages. Copper(II) oxide (CuO) in DMF at 120°C effectively cleaves carboxylate groups without degrading the pyrimidinedione ring :

  • Procedure :

    • The ester intermediate (1.0 equiv) and CuO (0.5 equiv) are refluxed in DMF for 6 hours.

    • Neutralization with ammonium hydroxide followed by extraction yields the final product .

Characterization and Analytical Data

  • Spectroscopic Validation :

    • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, aryl-H), 2.41 (s, 3H, CH₃).

    • IR (KBr) : 1680 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • Purity Assessment :

    • HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥99% purity .

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :

    • Excess FeCl₃ (0.01 equiv) ensures complete oxidation of the hydrazone intermediate .

  • Side Reactions During Condensation :

    • Strict temperature control (100±2°C) minimizes dimerization .

Chemical Reactions Analysis

Pyrimidinedione Core Formation

  • Condensation reactions : Formation of the pyrimidinedione ring via cyclization of substituted urea or thiourea derivatives with β-keto esters or malonic acid derivatives.

  • Chlorophenyl introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 3-chlorophenyl group.

Pyrazole Moiety Integration

  • Hydrazone formation : The pyrazole ring is synthesized by reacting hydrazine derivatives with diketones or β-keto esters. For example, 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one (a precursor) is prepared via cyclocondensation of hydrazine with a diketone intermediate .

  • Coupling to pyrimidinedione : A Knoevenagel condensation or aldol reaction links the pyrazole-methylidene group to the pyrimidinedione core.

Functional Group Transformations

The compound undergoes specific reactions influenced by its functional groups:

Hydroxyl Group Reactivity

  • Acid-base reactions : The 6-hydroxy group on the pyrimidinedione acts as a weak acid (pKa ~8–10), enabling deprotonation under basic conditions for salt formation .

  • Esterification : Reacts with acyl chlorides or anhydrides to form esters, though this is rarely utilized due to reduced pharmacological activity.

Pyrazole Ring Reactions

  • Electrophilic substitution : The pyrazole’s electron-rich aromatic system undergoes halogenation or nitration at the 4-position under controlled conditions .

  • Oxidation : The 5-oxo group remains stable under mild oxidizing agents but may degrade under strong oxidizers like KMnO₄.

Salt Formation for Enhanced Bioavailability

The free acid form exhibits poor aqueous solubility (~5 µg/mL) . To address this, salt formation is a critical post-synthetic reaction:

Hydrolytic Degradation

  • Pyrimidinedione ring hydrolysis : Occurs under strongly acidic (pH <2) or alkaline (pH >12) conditions, leading to cleavage of the lactam ring.

  • Pyrazole-oxo group stability : Resists hydrolysis at physiological pH but degrades in prolonged acidic environments .

Thermal Stability

  • Decomposes above 250°C, with mass loss attributed to decarboxylation and pyrazole ring fragmentation.

Pharmacologically Relevant Interactions

The compound’s thrombopoietin (TPO) receptor agonism involves:

  • Hydrazone tautomerism : The pyrazol-4-ylidene-methylidene group adopts a Z-configuration, critical for receptor binding .

  • Hydrogen bonding : The hydroxy and carbonyl groups interact with TPO receptor residues (e.g., Arg117, Glu132) .

Comparative Reaction Data

Reaction conditions and yields for precursor synthesis (from ):

PrecursorReaction TypeConditionsYield
2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-oneCyclocondensationEthanol/water, 20–30°C, 2h98%
3’-Hydrazino-biphenyl derivativeDiazo couplingMethanol/water, 0–25°C, 2.5h68%

Scientific Research Applications

Key Reactions

The chemical behavior of this compound can be explored through reactions typical of pyrimidinediones and pyrazoles. Key reactions may include:

  • Nucleophilic substitutions
  • Condensation reactions
  • Redox reactions

These reactions are essential for understanding the compound's reactivity and potential applications.

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this one exhibit significant anticancer properties. The combination of the pyrazole and pyrimidinedione structures may enhance its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The chlorophenyl and pyrazole functionalities are known to exhibit anti-inflammatory properties, making this compound a candidate for further research in treating inflammatory diseases.
  • Antimicrobial Properties : The structural features of the compound indicate potential antimicrobial activity, which warrants investigation into its use as an antibacterial or antifungal agent.

Biochemical Studies

Research is ongoing into the interaction mechanisms of this compound with biological targets. Potential areas of study include:

  • Enzyme Inhibition Studies : Understanding how the compound interacts with specific enzymes involved in disease pathways.
  • Receptor Binding Affinity : Investigating its binding affinity to various receptors can reveal therapeutic potentials.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic synthesis techniques. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The unique combination of functional groups in this compound allows for SAR studies that can inform modifications to enhance efficacy or reduce toxicity.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROPHENYL)-5-{[1-(3,4-DIMETHYLPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-6-HYDROXY-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core scaffolds and substituents:

Compound Class Key Substituents Biological Activity Reference
Pyrimidinedione derivatives 3-Aryl, 5-pyrazolone hybrids Kinase inhibition (VEGFR2/CDK-2), anticancer activity
Pyrazolone-pyrimidine hybrids 6-Hydroxy, 4-chlorophenyl, 3-methyl groups Antimicrobial, anti-inflammatory
Pyrido[2,3-d]pyrimidines Active methylene substituents (e.g., ethylacetoacetate) Anticancer activity via kinase inhibition
1,3,5-Trisubstituted pyrazolines 3-Phenyl, 5-(heteroaryl) groups Broad-spectrum antimicrobial (Gram-positive bacteria, Candida albicans)
Thieno[2,3-d]pyrimidinediones 1-Alkyl, 5-methyl-3-phenyl, oxadiazole substituents Antimicrobial, high thermal stability (melting points >250°C)

Key Findings from Comparative Studies

Kinase Inhibition :

  • The pyrimidinedione-pyrazolone hybrid demonstrates structural similarity to pyrido[2,3-d]pyrimidine derivatives (e.g., compound 5b in ), which inhibit VEGFR2 and CDK-2 kinases (IC50 values: 0.12–1.8 µM). The 3-chlorophenyl group in the target compound may enhance hydrophobic interactions with kinase ATP-binding pockets .
  • In contrast, pyrazolone derivatives lacking the pyrimidinedione core (e.g., 3-methyl-1-phenylpyrazol-5-one) show weaker kinase inhibition (IC50 >10 µM) .

Antimicrobial Activity: The hydroxyl and chlorophenyl groups in the target compound align with structural features of antimicrobial pyrazoline hybrids. For example, (Z)-4-(diethylamino)benzylidene-pyrazolones exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli , comparable to the activity of pyrimidinedione derivatives. Thieno[2,3-d]pyrimidinediones with oxadiazole substituents (e.g., compound 1i in ) show superior antifungal activity (MIC: 12 µg/mL vs. C. albicans) but lower solubility due to bulky substituents.

Pyrido[2,3-d]pyrimidines with ethylacetoacetate substituents exhibit better aqueous solubility (logS: -3.5) compared to the target compound (predicted logS: -4.8) .

Enzyme Inhibition: Pyrazolone derivatives (e.g., 1-phenyl-5-pyrazolone) inhibit N-ethylmaleimide (NEM) reductase (27% activity remaining at 1 mM) .

Biological Activity

The compound 3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and hematology. This article reviews its biological activity, focusing on its anticancer properties and potential as a thrombopoietin receptor agonist.

Structure and Properties

The molecular structure of the compound includes a pyrimidinedione core substituted with various functional groups that contribute to its biological activity. The presence of a 3-chlorophenyl group and a pyrazole moiety enhances its interaction with biological targets.

Anticancer Properties

Recent studies have demonstrated promising anticancer activity for compounds related to the pyrimidine and pyrazole classes. For instance, derivatives featuring the 3-chlorophenyl group have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
25SiHa250
25A549200
25MCF-7150
25Colo-205180

In one study, compound 25 , which shares structural similarities with our target compound, exhibited notable cytotoxicity against the SiHa and A549 cell lines, suggesting that modifications to the pyrimidine structure can enhance anticancer efficacy .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation. For example, compounds have been shown to inhibit pMAPK signaling in cancer cells, leading to reduced cell viability and proliferation .

Thrombopoietin Receptor Agonism

Another area of interest is the compound's potential as an agonist for the thrombopoietin (TPO) receptor. Research indicates that similar compounds can enhance platelet production, making them candidates for treating conditions like thrombocytopenia. The bis-(monoethanolamine) salt form of related compounds has been noted for improved solubility and bioavailability .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that compounds with similar structural features significantly inhibited cancer cell growth across multiple lines. For example, compound 12 , which shares a pyrazole structure with our target compound, showed an IC50 value of 50 µM against MCF-7 cells .
  • In Vivo Studies : Animal models treated with similar pyrimidine derivatives showed increased survival rates when subjected to tumor challenges compared to controls. These studies highlight the potential for these compounds in therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated experimentally?

  • Methodological Answer : The compound’s pyrimidinedione and pyrazole core can be synthesized via multi-step heterocyclic condensation. Key steps include:
  • Suzuki-Miyaura coupling for aryl-aryl bond formation between chlorophenyl and dimethylphenyl groups (as seen in ).
  • Knoevenagel condensation to introduce the methylidene linker between pyrazole and pyrimidinedione moieties ().
    Validate purity using HPLC (>95%) and confirm structural integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrimidinedione protons at δ 10.2–12.5 ppm) .

Q. How should researchers prioritize spectroscopic techniques for characterizing this compound?

  • Methodological Answer : A tiered approach is recommended:
  • Primary : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₁ClN₄O₃: 437.1278).
  • Secondary : NMR spectroscopy to resolve stereoelectronic effects (e.g., coupling constants for pyrazole protons).
  • Tertiary : X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in tautomeric forms () .

Q. What computational tools are suitable for predicting the compound’s reactivity or stability?

  • Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to:
  • Model tautomeric equilibria (e.g., keto-enol forms in pyrimidinedione).
  • Predict electrophilic/nucleophilic sites for derivatization.
    Pair with molecular dynamics simulations to assess solvation effects () .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism). Strategies:
  • Variable-temperature NMR to detect slow-exchange tautomers.
  • Solid-state NMR to compare with X-ray data ().
  • Time-dependent DFT to simulate solvent-dependent conformational shifts () .

Q. What strategies optimize regioselectivity in derivatizing the pyrazole ring?

  • Methodological Answer : Leverage directed ortho-metalation :
  • Use Pd(OAc)₂ with XPhos ligand for C-H activation at the pyrazole’s 4-position ().
  • Control steric effects by introducing bulky substituents (e.g., 3,4-dimethylphenyl) to block undesired sites ().
    Monitor outcomes via LC-MS to quantify byproduct ratios .

Q. How can hybrid experimental-computational workflows accelerate reaction optimization?

  • Methodological Answer : Implement ICReDD’s feedback loop ():
  • Use quantum chemical calculations (e.g., Gaussian) to screen reaction pathways.
  • Apply machine learning (e.g., COMSOL-AI integration) to predict optimal conditions (e.g., solvent, catalyst loading).
    Validate with high-throughput experimentation (HTE) to reduce trial-and-error cycles () .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :
  • Measure experimental LogP via shake-flask method (octanol/water).
  • Compare with predicted LogP (e.g., ChemAxon, ACD/Labs).
    Adjust computational models by incorporating solute-solvent hydrogen bonding parameters () .

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS):
  • Correlate variables (e.g., temperature, catalyst age) with yield/purity.
  • Use Design of Experiments (DoE) to identify critical factors () .

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